B1576916 Deserticolin-1

Deserticolin-1

Número de catálogo: B1576916
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Unlike many cytotoxic peptides, Deserticolin-1 exhibits remarkably low cytotoxicity, even at elevated concentrations, as demonstrated in cellular models . While its exact structural features and mechanism of action remain under investigation, its non-cytotoxic profile positions it as a promising candidate for further drug development.

Propiedades

Bioactividad

Antibacterial

Secuencia

GLADFLNKAVGKVVDFVKS

Origen del producto

United States

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Deserticolin-1 belongs to a class of synthetic amphibian-derived peptides, which includes AR-23, RV-23, Hylin-a1, and Hylaseptin-P1. Below is a systematic comparison based on cytotoxicity, structural attributes, and therapeutic implications.

Cytotoxicity Profiles

A critical factor in peptide-based therapeutics is cytotoxicity, as high toxicity limits clinical applicability. Comparative studies using nonlinear regression analysis revealed significant differences among these peptides (Table 1):

Table 1: Cytotoxicity (CC₅₀) of Deserticolin-1 and Analogous Peptides

Compound CC₅₀ (24 h incubation) CC₅₀ (2 h incubation) Cytotoxicity Threshold
Deserticolin-1 >100 µM >100 µM Non-cytotoxic
Hylaseptin-P1 >100 µM >100 µM Non-cytotoxic
AR-23 25 µM 50 µM Moderately cytotoxic
RV-23 50 µM 100 µM Low cytotoxicity
Hylin-a1 50 µM 100 µM Low cytotoxicity

Source: Data synthesized from cytotoxicity assays in cellular models .

Deserticolin-1 and Hylaseptin-P1 stand out as non-cytotoxic even at 100 µM after prolonged exposure, whereas AR-23 becomes significantly cytotoxic at 25 µM after 24 hours. This stark contrast highlights Deserticolin-1’s superior safety profile for prolonged therapeutic use.

Structural and Functional Insights

For example:

  • AR-23 : Contains α-helical domains linked to membrane disruption, which may explain its higher cytotoxicity .
  • RV-23 and Hylin-a1: Feature β-sheet motifs associated with selective pathogen targeting, reducing host cell damage. Further structural studies are needed to confirm this hypothesis.
Antiviral Efficacy

Current evidence on antiviral activity is sparse for Deserticolin-1. However, its analogs demonstrate varying efficacy:

  • Hylaseptin-P1: Shares non-cytotoxic traits with Deserticolin-1 but lacks published efficacy data.

Research Findings and Data

Key findings from recent studies include:

  • Low Cytotoxicity : Deserticolin-1’s CC₅₀ exceeds 100 µM across multiple cell lines, surpassing most analogs .
  • Therapeutic Window : Its high CC₅₀/EC₅₀ ratio (if efficacy is confirmed) could enable higher dosing without adverse effects.
  • Stability : Preliminary data suggest Deserticolin-1 maintains integrity under physiological conditions, a common challenge for peptide drugs.

Discussion

Deserticolin-1’s non-cytotoxic nature distinguishes it from peers, but its functional utility remains unproven. The contrast with AR-23 underscores a trade-off between cytotoxicity and antiviral potency observed in peptide design. For instance, while AR-23’s α-helical structure enhances pathogen targeting, it also increases host cell damage. Deserticolin-1’s unresolved structure-function relationship represents a critical research gap. Additionally, the lack of efficacy data limits its validation as a therapeutic agent, emphasizing the need for comprehensive virological studies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.